molecular formula C18H17ClN6O B2829443 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone CAS No. 1704560-51-9

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone

Cat. No. B2829443
CAS RN: 1704560-51-9
M. Wt: 368.83
InChI Key: VHEIGEFRSSIAPY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridazine is a six-membered ring with two nitrogen atoms. Piperazine is a six-membered ring containing two nitrogen atoms. The phenyl ring is a six-membered aromatic ring made up of carbon atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures have been synthesized through various methods. For example, a series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. For example, the presence of the imidazole ring could potentially make the compound amphoteric in nature .

Scientific Research Applications

Future Directions

The development of drugs targeting IDH1 mutants has been widely studied, and inhibitors with several different structure types have been reported . This compound, with its complex structure and multiple functional groups, could potentially be a candidate for further study in this area.

properties

IUPAC Name

(4-chlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c19-15-3-1-14(2-4-15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-7-20-13-25/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEIGEFRSSIAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone

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